N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
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Description
Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoxaline are classes of compounds that have been studied for their interesting properties . They are typically synthesized from pyrazole-5-amine derivatives and activated carbonyl groups .
Synthesis Analysis
The synthesis of these compounds often involves the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, in refluxing acetic acid . This process has been found to be useful in the preparation of new N-fused heterocycle products .Molecular Structure Analysis
These compounds are characterized by a fused ring structure containing nitrogen atoms. The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
Reactions of these compounds can vary depending on the specific substituents. For example, N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine gave a 7-oxide, which yielded various products with acetic anhydride .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, some derivatives show emission at 520–540 nm with a fluorescence quantum yield close to unity in moderately polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-26-22-18(13-16-7-5-6-14(2)20(16)24-22)21(25-26)23-19(27)12-15-8-10-17(28-3)11-9-15/h5-11,13H,4,12H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXNEDRVKCUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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